molecular formula C9H8FNO B11916213 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one CAS No. 89097-90-5

7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11916213
CAS No.: 89097-90-5
M. Wt: 165.16 g/mol
InChI Key: QWXACHWHQVKRBV-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one is a fluorinated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves the fluorination of a precursor isoquinolinone compound. Common synthetic routes may include:

    Electrophilic Fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Nucleophilic Fluorination: Employing reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction to more reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions, where the fluorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroisoquinolin-4(1H)-one: The non-fluorinated parent compound.

    7-Chloro-2,3-dihydroisoquinolin-4(1H)-one: A chlorinated analogue.

    7-Bromo-2,3-dihydroisoquinolin-4(1H)-one: A brominated analogue.

Properties

CAS No.

89097-90-5

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-isoquinolin-4-one

InChI

InChI=1S/C9H8FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-3,11H,4-5H2

InChI Key

QWXACHWHQVKRBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)CN1

Origin of Product

United States

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